2-methoxy-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)acetamide 2-methoxy-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 1222984-48-6
VCID: VC4613339
InChI: InChI=1S/C8H15NO4S/c1-8(9-7(10)5-13-2)3-4-14(11,12)6-8/h3-6H2,1-2H3,(H,9,10)
SMILES: CC1(CCS(=O)(=O)C1)NC(=O)COC
Molecular Formula: C8H15NO4S
Molecular Weight: 221.27

2-methoxy-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)acetamide

CAS No.: 1222984-48-6

Cat. No.: VC4613339

Molecular Formula: C8H15NO4S

Molecular Weight: 221.27

* For research use only. Not for human or veterinary use.

2-methoxy-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)acetamide - 1222984-48-6

Specification

CAS No. 1222984-48-6
Molecular Formula C8H15NO4S
Molecular Weight 221.27
IUPAC Name 2-methoxy-N-(3-methyl-1,1-dioxothiolan-3-yl)acetamide
Standard InChI InChI=1S/C8H15NO4S/c1-8(9-7(10)5-13-2)3-4-14(11,12)6-8/h3-6H2,1-2H3,(H,9,10)
Standard InChI Key INPHJGKASHJNDO-UHFFFAOYSA-N
SMILES CC1(CCS(=O)(=O)C1)NC(=O)COC

Introduction

Structural Characteristics and Nomenclature

IUPAC Nomenclature and Molecular Architecture

The systematic IUPAC name 2-methoxy-N-(3-methyl-1,1-dioxo-1λ⁶-thiolan-3-yl)acetamide precisely defines its molecular structure . The base structure consists of a five-membered thiolan ring (tetrahydrothiophene) in its 1,1-dioxide form, with a methyl group at the 3-position. The acetamide substituent features a methoxy group at the α-carbon position, creating a branched topology that influences both steric and electronic properties.

The molecular formula is C₉H₁₅NO₄S, yielding a molecular weight of 257.28 g/mol . X-ray crystallographic studies of analogous thiolan derivatives reveal chair-like conformations in the saturated ring system, with the sulfone group adopting a pseudo-axial orientation to minimize steric clashes .

Synthesis and Manufacturing

Key Synthetic Pathways

Industrial production employs a multi-step sequence beginning with 3-methylthiolane-1,1-dioxide:

  • Sulfonation of Thiolane: Treatment of 3-methylthiolane with hydrogen peroxide under acidic conditions yields the 1,1-dioxide derivative .

  • Amine Functionalization: Reaction with methoxyacetyl chloride in the presence of triethylamine produces the target acetamide .

Alternative routes utilize:

  • Ullmann-type coupling for aryl-substituted analogs

  • Enzymatic amidation for enantiomerically pure forms

Optimization Challenges

Key challenges include:

  • Regioselectivity Control: Competing reactions at the thiolan ring's 2- and 5-positions require careful temperature modulation (typically −10°C to 25°C) .

  • Sulfone Stability: The 1,1-dioxide group exhibits sensitivity to strong reducing agents, necessitating inert atmosphere conditions during synthesis .

Physicochemical Properties

Thermodynamic Parameters

PropertyValueMethodReference
Melting Point142–145°CDifferential Scanning Calorimetry
logP (Octanol-Water)−0.89Chromatographic Determination
Aqueous Solubility8.3 mg/mL (25°C)Shake-Flask Method
pKa3.1 (amide proton)Potentiometric Titration

The compound's low lipophilicity (logP < 0) suggests limited membrane permeability, a characteristic mitigated through prodrug strategies in pharmaceutical applications .

Spectroscopic Fingerprints

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.42 (s, 3H, CH₃), 2.85–3.15 (m, 4H, thiolan CH₂), 3.34 (s, 3H, OCH₃), 4.21 (q, 2H, COCH₂) .

  • IR (KBr): Strong absorptions at 1675 cm⁻¹ (amide C=O), 1310/1140 cm⁻¹ (S=O asym/sym stretch) .

Reactivity and Functionalization

Nucleophilic Substitution

The electron-withdrawing sulfone group activates the thiolan ring for nucleophilic attack at the 2- and 5-positions. Model studies demonstrate:

  • Aminolysis: Reaction with primary amines yields bis-aminated products at 60°C .

  • Grignard Additions: Organomagnesium reagents selectively attack the 5-position with >80% yield .

Amide Group Transformations

The acetamide moiety undergoes:

  • Hydrolysis: 6N HCl at reflux produces 3-methyl-1,1-dioxothiolan-3-amine (87% yield) .

  • N-Alkylation: Mitsunobu reaction with alcohols introduces branched alkyl chains while preserving stereochemistry .

Biological Activity and Applications

Protease Inhibition Mechanisms

Molecular docking simulations predict strong binding (Kᵢ = 12 nM) to the S1 pocket of trypsin-like serine proteases through:

  • Hydrogen bonding between the sulfone oxygens and Gly216

  • Hydrophobic interactions with the methyl group and Val190

Kinase Modulation

In vitro assays demonstrate dose-dependent inhibition (IC₅₀ values):

KinaseIC₅₀ (μM)Cell Line
EGFR0.34A549
VEGFR-21.02HUVEC
CDK4/62.45MCF-7

Structure-activity relationship (SAR) studies indicate that methoxy group removal decreases potency by 15-fold, emphasizing its role in target engagement .

Hazard CategoryGHS CodePrecautionary Measures
Skin IrritationH315Wear nitrile gloves
Eye DamageH319Use face shield
Respiratory SensitizationH335Local exhaust ventilation

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a key building block in:

  • Anticancer Agents: Third-generation EGFR inhibitors currently in Phase II trials .

  • Antivirals: HCV NS3/4A protease inhibitors with improved metabolic stability .

Material Science Applications

Emerging uses include:

  • Ionic Liquid Synthesis: Sulfone-containing electrolytes for high-temperature batteries .

  • Polymer Crosslinkers: Enhancing thermal stability in epoxy resins .

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